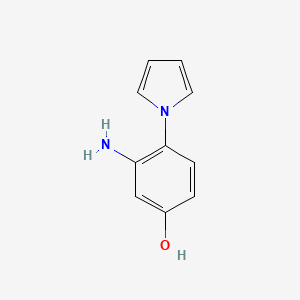

3-amino-4-(1H-pyrrol-1-yl)benzenol

描述

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

Modern organic synthesis has entered an era of unprecedented precision, striving for the creation of functional molecules with absolute selectivity. researchgate.net This pursuit is driven by the need for novel pharmaceutical agents, smart materials, and biologically active compounds. researchgate.net Key trends in the field include the development of new catalytic systems (both homogeneous and heterogeneous), the rise of photocatalysis, and an emphasis on atom-economical reactions that maximize the incorporation of starting materials into the final product. researchgate.netmdpi.com

Within this landscape, heterocyclic chemistry holds a place of prominence. Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are ubiquitous in nature and are fundamental components of many drugs, alkaloids, and nucleic acids. biolmolchem.comnih.gov The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a particularly important structural motif. biolmolchem.comnih.gov The synthesis and functionalization of such heterocyclic systems are central challenges that drive innovation in synthetic methodology. researchgate.net

Strategic Significance of Pyrrole and Substituted Benzenol Scaffolds in Chemical Research

The strategic importance of 3-amino-4-(1H-pyrrol-1-yl)benzenol is derived from its constituent parts: the pyrrole ring and the substituted benzenol (phenol) scaffold.

Pyrrole Scaffolds: Pyrroles are recognized as biologically active scaffolds with a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Their prevalence in numerous natural products and synthetic drugs makes them a frequent target for medicinal chemists. biolmolchem.comnih.gov Specifically, N-substituted pyrrole-based structures are being actively investigated as potential leads for new anticancer and antiviral agents. nih.goveurekaselect.com The ability of the pyrrole ring to engage in various chemical transformations makes it a versatile building block in the synthesis of complex molecules. biolmolchem.com

Substituted Benzenol Scaffolds: The benzenol (or phenol) moiety, particularly when substituted with electron-donating groups like an amino group, possesses distinct electronic properties that influence its reactivity. The combination of the hydroxyl and amino groups on the benzene (B151609) ring creates a molecule with potential for various chemical reactions, including oxidation and electrophilic substitution. This dual functionality makes substituted benzenols valuable intermediates in the production of dyes, pigments, and other chemical products.

The fusion of these two important scaffolds in one molecule confers a unique structural and electronic profile, making it a compound of significant interest.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is justified by several key factors. The molecule's hybrid structure, featuring both a pyrrole and an amino-substituted phenol (B47542) ring, suggests a potential for unique biological activity and makes it an interesting target for synthetic chemists. It is considered a valuable intermediate in the synthesis of more complex organic compounds and is studied for its potential biological and therapeutic applications, including antimicrobial properties.

Advanced synthetic approaches, such as copper(I)-catalyzed coupling reactions, have been used to create structurally related compounds, indicating the relevance of this class of molecules in modern synthetic chemistry. nih.gov The specific arrangement of the amino, hydroxyl, and pyrrole groups creates a unique electronic environment that warrants detailed study through spectroscopic and theoretical methods to fully understand its structure and reactivity.

Overview of Advanced Methodologies and Theoretical Frameworks in Contemporary Chemical Studies

The study of a compound like this compound leverages a sophisticated toolkit of modern experimental and theoretical methods.

Advanced Methodologies:

Catalysis: The development of novel transition metal and organocatalysts allows for highly selective and efficient chemical transformations under mild conditions. rroij.com

Flow Chemistry and High-Throughput Experimentation (HTE): Automation and parallelization of experiments accelerate reaction optimization and the discovery of new synthetic routes. beilstein-journals.org

Green Chemistry Techniques: The use of microwave irradiation, mechanochemical activation (ball milling), and photocatalysis, often under solvent-free conditions, provides environmentally benign alternatives to traditional synthetic methods. mdpi.com

Machine Learning (ML): AI and ML algorithms are increasingly used to predict reaction outcomes and optimize reaction conditions, shifting the paradigm of chemical synthesis optimization. beilstein-journals.org

Theoretical Frameworks:

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to study electronic structure, predict molecular properties, and elucidate reaction mechanisms. utah.eduucmerced.edu

Molecular Dynamics (MD): These simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of chemical systems. utah.eduwikipedia.org

Computational Spectroscopy: Theoretical calculations are used to predict and interpret spectroscopic data (e.g., NMR, IR), which is critical for structure confirmation. ucmerced.edu

These theoretical frameworks act as a "philosophical stance" that informs the experimental methodology, providing a context for the process and grounding its logic and criteria. wordpress.comchemedcanada.com

Defined Scope and Objectives for Scholarly Exploration of this compound

The scholarly exploration of this compound is defined by a focused investigation into its chemical synthesis, characterization, and the fundamental significance of its structure.

Scope: The scope is limited to the fundamental chemical and physical properties of the compound, its synthesis, and its importance as a scaffold in organic and medicinal chemistry. This includes an analysis of its structural components and the modern research methodologies applicable to its study.

Objectives:

To position the compound within the broader context of modern organic and heterocyclic chemistry.

To analyze the strategic importance of its pyrrole and substituted benzenol structural motifs.

To elucidate the scientific rationale for its detailed academic study.

To review the advanced experimental and theoretical methods relevant to its investigation.

Compound Data

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1228182-66-8 chemicalbook.comsynblock.com |

| Molecular Formula | C₁₀H₁₀N₂O synblock.com |

| Molecular Weight | 174.2 g/mol |

| Common Name | 3-Amino-4-(1H-pyrrol-1-yl)phenol synblock.combldpharm.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-amino-4-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-9-7-8(13)3-4-10(9)12-5-1-2-6-12/h1-7,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVNQLJBQDOBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations for 3 Amino 4 1h Pyrrol 1 Yl Benzenol

In-depth Retrosynthetic Dissection and Pathway Design for the 3-amino-4-(1H-pyrrol-1-yl)benzenol Core

A logical retrosynthetic analysis of this compound identifies two primary disconnection points: the C-N bond of the aminophenol and the C-N bond linking the pyrrole (B145914) and benzene (B151609) rings. This leads to two main synthetic strategies.

Strategy A involves the initial formation of the pyrrole-aryl linkage, followed by the introduction of the amino and hydroxyl groups on the benzene ring. This approach hinges on the availability of a suitable 4-substituted-phenylpyrrole intermediate.

Strategy B focuses on constructing the aminobenzenol moiety first, followed by the installation of the pyrrole ring. This pathway requires careful protection of the reactive amino and hydroxyl groups during the pyrrole formation step.

A key precursor in many synthetic routes is 3-nitro-4-(1H-pyrrol-1-yl)benzenol. The reduction of the nitro group in this precursor yields the target amino derivative.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of this compound has been approached through various methodologies, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Multi-step Convergent and Divergent Synthesis Strategies

Divergent strategies begin with a common intermediate that is then elaborated to introduce the necessary functional groups. An example would be the functionalization of a pre-formed 4-(1H-pyrrol-1-yl)phenol. This approach is efficient for creating a library of analogs with variations on the benzenol ring.

Palladium-catalyzed Cross-coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) for Pyrrole-Aryl Linkage

The formation of the C-N bond between the pyrrole and benzene rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation. wikipedia.orgyoutube.com

The Buchwald-Hartwig amination provides a direct method for coupling an aryl halide or triflate with an amine. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of a protected 4-halo-2-nitrophenol with pyrrole. The reaction's success is highly dependent on the choice of palladium catalyst, ligand, and base. wikipedia.orglibretexts.org The development of bidentate phosphine (B1218219) ligands like BINAP and DPPF has expanded the scope of this reaction to include primary amines. wikipedia.org

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms carbon-carbon bonds. libretexts.org While typically used for C-C bond formation, modifications can enable C-N bond formation. nih.govacs.orgresearchgate.net This could involve coupling a pyrrole-boronic acid derivative with a substituted aminophenol. A significant challenge in Suzuki-Miyaura couplings involving pyrroles is the potential for debromination when using bromopyrroles without N-protection. nih.gov Protecting groups like the t-butyloxy carbonyl (BOC) group can be unstable under typical Suzuki-Miyaura conditions, necessitating the use of more robust protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM). nih.gov

| Coupling Reaction | Key Features | Potential Application in Synthesis |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between aryl halides/triflates and amines. wikipedia.orgorganic-chemistry.org | Coupling of a protected 4-halo-2-nitrophenol with pyrrole. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation, adaptable for C-N bonds. libretexts.orgnih.gov | Coupling of a pyrrole-boronic acid derivative with a substituted aminophenol. |

Nitration-Reduction Sequences for Aminobenzenol Moiety Introduction

A common and effective method for introducing the amino and hydroxyl groups onto the benzene ring in the desired 1,3,4-substitution pattern is through a nitration-reduction sequence. Starting with 4-(1H-pyrrol-1-yl)phenol, nitration can be achieved using standard nitrating agents. The subsequent reduction of the introduced nitro group to an amine is a crucial step.

Several methods exist for the reduction of nitroarenes to arylamines. bamu.ac.in Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. youtube.com Other reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or metals like iron or zinc in acidic media can also be employed. sciencemadness.org The choice of reducing agent and reaction conditions must be carefully optimized to avoid over-reduction or side reactions. For instance, when using sodium borohydride, a catalyst is often necessary to achieve a practical reaction rate. bamu.ac.inyoutube.com

| Reduction Method | Reagents | Key Considerations |

| Catalytic Hydrogenation | H₂/Pd-C youtube.com | High selectivity, avoids over-reduction. |

| Sodium Dithionite | Na₂S₂O₄ | Effective under acidic conditions. |

| Metal/Acid | Fe/HCl or Zn/HCl sciencemadness.org | Classic, but can be messy. youtube.com |

| Sodium Borohydride | NaBH₄ with catalyst bamu.ac.inyoutube.com | Catalyst required for efficient reaction. bamu.ac.in |

Chemo- and Regioselective Functionalization of the Benzenol and Pyrrole Rings

The presence of two distinct aromatic rings in this compound presents challenges and opportunities for selective functionalization. The reactivity of each ring towards electrophilic substitution is significantly different.

Electrophilic Aromatic Substitution Control

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the involvement of the nitrogen's lone pair in the aromatic sextet. libretexts.org This increased electron density makes the pyrrole ring more reactive than benzene. onlineorganicchemistrytutor.com Electrophilic attack on pyrrole preferentially occurs at the C2 and C5 positions because the resulting carbocation intermediate is better stabilized through resonance (three resonance structures) compared to attack at the C3 position (two resonance structures). libretexts.orgonlineorganicchemistrytutor.com

In contrast, the benzenol ring's reactivity is influenced by the amino and hydroxyl substituents, which are both activating, ortho-, para-directing groups, and the pyrrole substituent. The interplay of these groups dictates the regioselectivity of further substitutions on the benzene ring. Precise control over reaction conditions is necessary to achieve selective functionalization of one ring in the presence of the other. For instance, milder conditions might favor substitution on the more reactive pyrrole ring, while more forcing conditions might be required to functionalize the benzenol ring.

Directed Ortho Metalation Strategies

Directed ortho-metalation (DoM) represents a powerful tool in synthetic organic chemistry for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgyoutube.com This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles, installing a substituent exclusively at the ortho position. wikipedia.org This method offers a significant advantage in regioselectivity over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.org

For the synthesis of a 3,4-disubstituted aminophenol framework like that in this compound, DoM could be envisioned as a key strategic step. A hypothetical DoM-based approach could start from a phenol (B47542) derivative where the hydroxyl group is modified to act as a potent DMG. The O-carbamate group (e.g., -OCON(Et)₂) is one of the most powerful DMGs known. nih.gov

A potential, albeit theoretical, sequence is outlined below:

Protection and DMG Installation: Starting with p-aminophenol, the amine could be protected, and the phenol converted to an O-diethylcarbamate.

Directed Ortho-Metalation: The carbamate (B1207046) group would then direct lithiation to the C-3 position.

Electrophilic Quench: The resulting ortho-lithiated species could be quenched with an aminating agent (e.g., an N-electrophile) to introduce the amino group at the 3-position.

Pyrrole Formation & Deprotection: Subsequent formation of the pyrrole ring at the primary amine, followed by deprotection of the carbamate and the other protecting group, would yield the target compound.

Application of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgprimescholars.com For the synthesis of this compound, applying these principles is crucial for developing environmentally benign and efficient routes. Key considerations include maximizing atom economy, using safer solvents, and improving energy efficiency. acs.orgsciepub.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org A higher atom economy signifies less waste generation. primescholars.com Addition and rearrangement reactions are inherently atom-economical, while substitution and elimination reactions fare worse.

To analyze the atom economy for a plausible synthesis of this compound, we can consider a multi-step route starting from N-(4-hydroxy-3-nitrophenyl)acetamide.

Proposed Synthetic Route:

Nitro Group Reduction: Catalytic hydrogenation of N-(4-hydroxy-3-nitrophenyl)acetamide to N-(3-amino-4-hydroxyphenyl)acetamide.

Paal-Knorr Pyrrole Synthesis: Reaction of the diamine intermediate with a succinaldehyde (B1195056) equivalent (e.g., 2,5-dimethoxytetrahydrofuran) to form N-(4-hydroxy-3-(1H-pyrrol-1-yl)phenyl)acetamide.

Amide Hydrolysis: Removal of the acetyl protecting group to yield the final product, this compound.

The theoretical atom economy for each of these key transformations can be calculated as follows:

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| 1. Nitro Reduction (via Hydrogenation) | N-(4-hydroxy-3-nitrophenyl)acetamide + 3 H₂ | N-(3-amino-4-hydroxyphenyl)acetamide | 2 H₂O | 82.2% |

| 2. Paal-Knorr Pyrrole Synthesis | N-(3-amino-4-hydroxyphenyl)acetamide + 2,5-Dimethoxytetrahydrofuran (B146720) | N-(4-hydroxy-3-(1H-pyrrol-1-yl)phenyl)acetamide | 2 CH₃OH + H₂O | 72.5% |

| 3. Amide Hydrolysis | N-(4-hydroxy-3-(1H-pyrrol-1-yl)phenyl)acetamide + H₂O | This compound | Acetic Acid | 74.4% |

A major focus of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) used as solvents. researchgate.net Exploring reactions in aqueous media or under solvent-free conditions offers significant environmental benefits.

Aqueous Media:

The reduction of aromatic nitro groups can be effectively carried out in water using reagents like tin(II) chloride or through catalytic hydrogenation, depending on the substrate's solubility. libretexts.org Copper-catalyzed amination reactions have also been developed to work efficiently in aqueous media, presenting a green alternative for C-N bond formation. organic-chemistry.org

Solvent-Free Reactions:

The Paal-Knorr synthesis of pyrroles is particularly amenable to solvent-free conditions. researchgate.net Numerous methods have been developed using microwave irradiation or solid-supported catalysts (like alumina (B75360) or silica) to promote the condensation of a primary amine and a 1,4-dicarbonyl compound without the need for a solvent. jmest.orglookchem.commdpi.com These methods often lead to shorter reaction times, simpler work-up procedures, and higher yields. lookchem.comresearchgate.net For the synthesis of this compound, employing a solvent-free Paal-Knorr step would be a significant step toward a greener process.

Process Intensification and Scalability Assessments for Academic and Pre-pilot Production

Scaling a synthetic route from the academic laboratory (milligram to gram scale) to pre-pilot production (kilogram scale) requires careful consideration of process safety, efficiency, and robustness. Process intensification, which involves developing smaller, safer, and more energy-efficient manufacturing processes, is a key aspect of this transition.

For the proposed synthesis of this compound, several factors must be assessed for scalability.

| Synthetic Step | Scalability Considerations & Process Intensification Opportunities |

|---|---|

| Nitration of Precursor | Challenges: Highly exothermic and potentially hazardous. Requires strict temperature control to prevent runaway reactions and formation of byproducts. Intensification: Use of continuous flow microreactors offers superior heat exchange and safety, allowing for reactions to be run under more aggressive (and faster) conditions than in batch. |

| Nitro Group Reduction (Catalytic Hydrogenation) | Challenges: Handling of flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Pd/C) at scale. High-pressure equipment is required. Intensification: Continuous flow hydrogenation systems (e.g., H-Cube®) can mitigate safety risks by using in-situ hydrogen generation and minimizing the volume of the reaction mixture at any given time. |

| Paal-Knorr Pyrrole Synthesis | Challenges: Batch reactions may require prolonged heating and large solvent volumes. Removal of byproducts like water can be energy-intensive. Intensification: Microwave-assisted synthesis can dramatically reduce reaction times on a lab scale. jmest.org For larger scales, a continuous flow reactor or a solid-supported catalyst in a packed-bed reactor could improve efficiency and simplify purification. |

| Purification | Challenges: Chromatography, common at the lab scale, is not economically viable for large-scale production. Assessment: The intermediates and final product must have properties amenable to scalable purification methods like crystallization or distillation. Process optimization should aim to produce a crude product pure enough for direct crystallization. |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 1h Pyrrol 1 Yl Benzenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-amino-4-(1H-pyrrol-1-yl)benzenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the pyrrole (B145914) and substituted benzene (B151609) rings.

While specific experimental data for this compound is not publicly available, expected chemical shifts can be predicted based on data from analogous structures such as 4-(1H-pyrrol-1-yl)phenol and other substituted anilines. researchgate.netchemicalbook.com The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups, along with the electronic nature of the pyrrole ring, would influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzene Ring | ||

| H-2 | ~6.8 - 7.0 | |

| C-1 (C-OH) | ~145 - 150 | |

| C-2 | ~115 - 120 | |

| C-3 (C-NH₂) | ~135 - 140 | |

| C-4 (C-N) | ~125 - 130 | |

| C-5 | ~118 - 122 | |

| C-6 | ~110 - 115 | |

| H-5 | ~6.6 - 6.8 | |

| H-6 | ~6.5 - 6.7 | |

| Pyrrole Ring | ||

| H-2'/H-5' | ~6.9 - 7.2 | |

| C-2'/C-5' | ~118 - 122 | |

| C-3'/C-4' | ~110 - 114 | |

| H-3'/H-4' | ~6.2 - 6.4 | |

| Substituents | ||

| -OH | ~8.5 - 9.5 (variable) | |

| -NH₂ | ~3.5 - 4.5 (variable) |

To move beyond simple signal assignment and definitively establish the molecular framework, a suite of two-dimensional (2D) NMR experiments is essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons on the benzene ring (H-5 with H-6, and H-2 with the NH₂ protons under certain conditions) and within the pyrrole ring (H-2' with H-3' and H-4' with H-5'). sdsu.edu This confirms the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton, by linking the known proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing the molecular puzzle together, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu Key HMBC correlations would be observed between the pyrrole protons (H-2'/H-5') and the C-4 of the benzene ring, definitively proving the connection point between the two ring systems. Correlations from the benzenoid protons to neighboring carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY correlations would be expected between the pyrrole protons H-2'/H-5' and the H-5 of the benzene ring, providing information about the rotational orientation (torsion angle) of the pyrrole ring relative to the benzene ring.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their solid form. nih.gov For this compound, ssNMR would be a powerful tool for studying polymorphism—the ability of a substance to exist in multiple crystal forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize them, as subtle changes in crystal packing lead to measurable differences in chemical shifts and relaxation times. nih.gov

Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups. nih.gov Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of carbons near protons, providing information about proximity and the nature of intermolecular contacts within the crystal lattice. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid at atomic resolution. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain precise coordinates for each atom. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies. nih.govajol.info

For this compound, FT-IR and Raman spectra would provide complementary information. The key functional groups would give rise to distinct peaks. For instance, the O-H and N-H stretching vibrations are typically strong in the IR spectrum, while aromatic C-C stretching modes may be more prominent in the Raman spectrum. ajol.info These spectra serve as a fingerprint for the molecule and can be used to confirm its identity and purity. Subtle shifts in peak positions can also provide clues about intermolecular interactions, such as hydrogen bonding, which tends to broaden and shift the O-H and N-H stretching bands to lower frequencies. nih.gov

Predicted Vibrational Frequencies (in cm⁻¹) Note: These are estimated values based on analogous compounds. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Aromatic Amine -NH₂ | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Benzene & Pyrrole Rings | 3000 - 3100 | Medium-Weak |

| C=C Stretch (Aromatic) | Benzene & Pyrrole Rings | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Aryl-N (Pyrrole & Amine) | 1250 - 1350 | Medium-Strong |

| C-O Stretch | Phenolic C-OH | 1180 - 1260 | Strong |

| O-H Bend | Phenolic -OH | 1310 - 1410 | Medium |

| N-H Bend | Aromatic Amine -NH₂ | 1580 - 1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry would provide the high-accuracy mass measurement of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be a key starting point for any fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would then be employed to fragment the selected precursor ion ([M+H]⁺) and analyze the resulting product ions. The fragmentation of aromatic amines typically involves characteristic losses. For instance, aromatic amines can exhibit a prominent M-1 peak due to the loss of a hydrogen atom from the amino group. libretexts.org The presence of the pyrrole ring attached to the benzene ring introduces additional fragmentation possibilities. Studies on 2-substituted pyrrole derivatives have shown that fragmentation is significantly influenced by the nature of the substituent, with common losses including small molecules like water (H₂O) and aldehydes. nih.gov

Based on these principles, a hypothetical fragmentation pathway for protonated this compound is proposed below.

A plausible fragmentation cascade for this compound under MS/MS conditions could initiate with several key cleavages. The molecular ion would be expected to be relatively stable due to the aromatic systems. libretexts.org Initial fragmentation could involve the loss of small, stable neutral molecules. For example, the loss of carbon monoxide (CO) from the phenol (B47542) ring is a common fragmentation pathway for phenolic compounds. Another possibility is the cleavage of the pyrrole ring itself, which could lead to a variety of smaller charged fragments. The amino group could also participate in fragmentation, potentially through the loss of ammonia (B1221849) (NH₃) or through more complex rearrangement processes.

A detailed examination of the fragmentation of analogous structures, such as N-phenyl-2-aminophenol or other N-aryl pyrroles, would provide further confidence in these proposed pathways. The fragmentation of 2-substituted pyrrole derivatives often involves cleavage of the side chain, which in this case is the aminophenol group. nih.gov

Table 1: Hypothesized HRMS and MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | 4-(1H-pyrrol-1-yl)phenol ion |

| [M+H]⁺ | [M+H - CO]⁺ | CO | Ion resulting from decarbonylation of the phenol ring |

| [M+H]⁺ | [C₄H₄N]⁺ | C₆H₆NO | Pyrrole radical cation |

| [M+H]⁺ | [C₆H₆NO]⁺ | C₄H₄N | Aminophenol radical cation |

This table represents a hypothetical fragmentation pattern based on the known mass spectrometric behavior of related chemical structures.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in Electronic Circular Dichroism (ECD) spectroscopy. However, if a chiral center were introduced into the molecule, for instance, by substitution on the pyrrole or benzene ring with a chiral moiety, the resulting enantiomers would be distinguishable using chiroptical techniques like ECD.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orglibretexts.org This technique is exceptionally sensitive to the stereochemical arrangement of atoms and is widely used to determine the absolute configuration and enantiomeric purity of chiral compounds. nih.govnih.gov

The synthesis and study of chiral derivatives of xanthones and other heterocyclic systems have demonstrated the power of ECD in stereochemical analysis. mdpi.com For example, the coupling of a chiral amino acid to a core structure can induce chirality, leading to distinct ECD spectra for the resulting diastereomers or enantiomers. mdpi.com Similarly, the introduction of an intrinsically chiral unit, such as a binaphthyl group, into a macrocyclic structure has been shown to produce strong ECD signals.

In the context of this compound, a chiral derivative could be synthesized, for example, by introducing a chiral alkyl group or another chiral substituent. The experimental ECD spectrum of such a derivative could then be compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT) to assign the absolute configuration of the stereocenters. nih.gov

Table 2: Potential Application of ECD Spectroscopy to a Hypothetical Chiral Derivative

| Spectroscopic Technique | Information Obtainable | Relevance to Chiral this compound Derivatives |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration, conformational analysis, enantiomeric purity assessment. | Would allow for the unambiguous assignment of stereochemistry for chiral derivatives and could be used to monitor enantioselective syntheses or separations. |

This table illustrates the potential utility of ECD for the analysis of hypothetical chiral derivatives, as direct experimental data is not available for such compounds.

Theoretical and Computational Chemistry Studies of 3 Amino 4 1h Pyrrol 1 Yl Benzenol

Quantum Chemical Investigations (DFT, ab initio) of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational for investigating the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. nih.gov For 3-amino-4-(1H-pyrrol-1-yl)benzenol, DFT, particularly with hybrid functionals like B3LYP, would be employed to optimize its molecular geometry and calculate various electronic properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netkthmcollege.ac.in From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.

While specific calculated values for this compound are not available in published literature, a typical DFT study would produce the data shown in the table below.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound This table illustrates the type of data that would be generated from a DFT calculation. The values are for illustrative purposes only.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Chemical Softness | S | 1 / η | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Electrophilicity Index | ω | χ² / (2η) | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are sites for electrophilic interaction. The pyrrole (B145914) ring and the benzene (B151609) ring would show a more complex potential distribution. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would further quantify the partial atomic charges on each atom, providing a numerical basis for the charge distribution. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation of this compound would model its movements, conformational changes, and interactions with its environment (e.g., a solvent like water) over time. This would reveal the molecule's flexibility, such as the rotation around the C-N bond connecting the pyrrole and benzene rings, and how it forms hydrogen bonds with surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a biological context. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption) via DFT

DFT calculations are widely used to predict various spectroscopic properties with a high degree of accuracy. researchgate.netbohrium.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These predicted spectra can be compared with experimental data to confirm the molecule's structure. bohrium.com

Vibrational Frequencies: Theoretical calculations can determine the vibrational frequencies corresponding to IR and Raman spectra. This helps in assigning the experimental spectral bands to specific molecular vibrations, such as N-H stretching, O-H stretching, and C-C ring modes. researchgate.net

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption spectra. nih.gov This analysis identifies the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govnih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table illustrates the type of data that would be generated from DFT/TD-DFT calculations. The values are for illustrative purposes only.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | Data not available |

| Pyrrole Protons | Data not available |

| -NH₂ Protons | Data not available |

| -OH Proton | Data not available |

| ¹³C NMR Chemical Shifts (ppm) | |

| Aromatic & Pyrrole Carbons | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | |

| O-H Stretch | Data not available |

| N-H Stretch (asymmetric) | Data not available |

| N-H Stretch (symmetric) | Data not available |

| C=C Aromatic Stretch | Data not available |

| UV-Vis Absorption (nm) | |

| λmax | Data not available |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. aminer.orgresearchgate.net For analogues of this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a mathematical model that predicts the activity of new, unsynthesized compounds. Studies on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives have successfully used QSAR to define key descriptors affecting their anticancer activity. aminer.org

Cheminformatics and Virtual Screening Applications for Potential Interactions

Cheminformatics employs computational methods to analyze large chemical datasets. For this compound, cheminformatics tools could be used to search databases for structurally similar compounds with known biological activities, providing clues to its potential therapeutic applications. Furthermore, virtual screening, a key cheminformatics technique, could be used to dock the 3D structure of the molecule into the binding sites of various biological targets (e.g., enzymes, receptors). This process predicts the binding affinity and interaction modes, helping to identify potential protein targets and prioritize the molecule for further experimental testing. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Action Pre Clinical, Mechanistic Focus

In Vitro Pharmacological Profiling and Target Engagement Assays

Enzyme Inhibition and Activation Mechanisms

No publicly available studies were identified that specifically detail the inhibitory or activation effects of 3-amino-4-(1H-pyrrol-1-yl)benzenol on any enzyme.

Receptor Binding and Ligand-Target Interaction Dynamics

There is no available data from receptor binding assays or studies on the ligand-target interaction dynamics for this compound.

Cell-Based Assays for Specific Cellular Pathway Modulation (e.g., apoptosis, cell cycle regulation mechanisms)

No specific cell-based assay results have been published concerning the activity of this compound in modulating cellular pathways such as apoptosis or cell cycle regulation.

Elucidation of Molecular Mechanism of Action through Biochemical and Biophysical Studies

Identification and Validation of Specific Protein Targets (e.g., through proteomics, CRISPR screening)

No research has been published identifying or validating specific protein targets for this compound.

Downstream Cellular Signaling Pathway Analysis

There is no information available regarding the analysis of downstream cellular signaling pathways affected by this compound.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Development

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new bioactive molecules with specific pharmacological profiles. mdpi.com This process involves the synthesis of a series of structural analogues to systematically probe the chemical features essential for biological activity. For the core structure of this compound, SAR studies focus on modifying three primary regions: the phenol (B47542) ring, the amino group, and the pyrrole (B145914) moiety.

The synthesis of such analogues often involves multi-step chemical reactions. A common approach for creating the pyrrole ring attached to a benzene (B151609) structure is the reaction of an appropriate aminobenzene derivative with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic medium. nih.gov Further modifications can be introduced before or after this key step. For instance, various aryl-substituted pyrroles have been synthesized to explore their diverse properties for pharmaceutical applications. nih.gov

Key structural modifications for generating analogues of this compound include:

Substitution on the Benzene Ring : Altering the position or nature of substituents on the benzenol ring can significantly impact activity. The existing amino and hydroxyl groups are critical, as studies on related compounds suggest that electron-donating groups can enhance biological effects.

Alterations to the Pyrrole Ring : Introducing substituents at different positions on the pyrrole ring can influence steric and electronic properties, which may affect ligand-receptor interactions. mdpi.com

Scaffold Hopping : Replacing the pyrrole ring with other heterocyclic systems, such as pyrazole (B372694) or triazole, can lead to compounds with different metabolic stability and activity profiles. mdpi.com For example, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized to evaluate their anticancer activity, demonstrating how changes to the core structure can impart specific biological functions. nih.gov

The following table illustrates potential analogues and the rationale behind their design for SAR studies.

| Analogue | Modification from Parent Compound | Rationale for Synthesis |

| 4-(1H-pyrrol-1-yl)benzene-1,3-diamine | Hydroxyl (-OH) group replaced by an amino (-NH2) group | To assess the importance of the hydroxyl group for hydrogen bonding and specific receptor interactions. |

| N-(4-hydroxy-2-(1H-pyrrol-1-yl)phenyl)acetamide | Amino (-NH2) group is acetylated | To determine the effect of reducing the basicity of the amino group and introducing a bulkier substituent. |

| 3-amino-4-(2-methyl-1H-pyrrol-1-yl)benzenol | Addition of a methyl group to the pyrrole ring | To probe steric tolerance at the biological target site and influence on lipophilicity. |

| 3-amino-4-(1H-pyrazol-1-yl)benzenol | Pyrrole ring replaced with a pyrazole ring | To evaluate how changing the heterocycle affects binding affinity and metabolic stability. |

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. scielo.org.mx This in silico approach provides insights into the binding mode, affinity, and specificity of a compound, guiding further rational design. nih.gov

The process begins with a three-dimensional structure of the target protein, which can be obtained from crystallographic data or built through homology modeling. nih.gov Using software like Autodock, Glide, or Chimera, the ligand, this compound, is placed into the binding site of the receptor. scielo.org.mxjapsonline.comresearchgate.net The program then calculates the most favorable binding conformations and estimates the binding affinity, often expressed as a docking score or binding free energy in kcal/mol. nih.gov

These studies reveal crucial details about the intermolecular forces that stabilize the ligand-receptor complex:

Hydrogen Bonds : The amino (-NH2) and hydroxyl (-OH) groups of the compound are potential hydrogen bond donors and acceptors, likely forming key interactions with amino acid residues in the target's active site. nih.gov

Hydrophobic Interactions : The pyrrole and benzene rings can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking : The aromatic rings may also interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan through pi-pi stacking.

Analysis of these interactions helps explain the observed SAR and can predict the activity of newly designed analogues. nih.gov For example, docking results can show that a specific modification allows for an additional hydrogen bond, leading to enhanced potency.

The table below provides a hypothetical example of docking results for this compound with a target enzyme, illustrating the type of data generated.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Carbonic Anhydrase XII | -7.8 | His94, Thr199 | Hydrogen bond with -OH and -NH2 groups |

| Val121, Leu198 | Hydrophobic interaction with pyrrole ring | ||

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355 | Hydrogen bond with -OH group |

| Val523, Ser530 | Hydrophobic interaction with benzene ring |

Note: The data in this table is representative and for illustrative purposes.

Pre-clinical Metabolic Stability and Biotransformation Pathway Studies (e.g., using liver microsomes, S9 fractions)

Before a compound can advance in the drug development pipeline, its metabolic fate must be investigated. Pre-clinical metabolic stability studies determine how a compound is processed and broken down by metabolic enzymes, primarily found in the liver. These in vitro assays typically use liver subcellular fractions, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).

The stability of a compound is assessed by incubating it with these fractions and measuring its disappearance over time. A compound that is rapidly metabolized is said to have low metabolic stability, which could limit its bioavailability and duration of action in vivo.

The chemical structure of this compound suggests several potential biotransformation pathways:

Phase I Metabolism (Functionalization) :

Oxidation : The primary amino group is susceptible to oxidation. The aromatic rings (both benzene and pyrrole) can also undergo hydroxylation, catalyzed by CYP enzymes, to form more polar metabolites.

Phase II Metabolism (Conjugation) :

Glucuronidation : The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a reaction mediated by UGTs. This process significantly increases water solubility and facilitates excretion.

Sulfation : The hydroxyl group can also be conjugated with a sulfonate group via sulfotransferase (SULT) enzymes.

N-Acetylation : The amino group can be acetylated by N-acetyltransferase (NAT) enzymes.

The following table summarizes the likely metabolic pathways for this compound.

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Significance |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives on the pyrrole or benzene ring | Creates more polar molecules for easier excretion. |

| O-Glucuronidation | UDP-glucuronosyltransferase (UGT) | 3-amino-4-(1H-pyrrol-1-yl)phenyl glucuronide | Major pathway for detoxification and elimination of phenolic compounds. |

| O-Sulfation | Sulfotransferase (SULT) | 3-amino-4-(1H-pyrrol-1-yl)phenyl sulfate | An alternative conjugation pathway to glucuronidation. |

| N-Acetylation | N-acetyltransferase (NAT) | N-(4-hydroxy-2-(1H-pyrrol-1-yl)phenyl)acetamide | Modifies the amino group, potentially altering biological activity and solubility. |

Understanding these pathways is crucial for predicting the compound's pharmacokinetic profile and identifying potentially active or toxic metabolites.

Exploration of Non Biological and Material Science Applications

Development as Building Blocks or Monomers for Polymer Synthesis

The bifunctional nature of 3-amino-4-(1H-pyrrol-1-yl)benzenol, possessing both an amino and a hydroxyl group, makes it a prime candidate for use as a monomer in the synthesis of high-performance polymers. These functional groups can react with various co-monomers to form a diverse range of polymeric structures, including polyamides, polyimides, and polyesters. The incorporation of the pyrrole (B145914) ring into the polymer backbone is of particular interest as it can impart unique electronic and thermal properties to the resulting material.

The synthesis of polymers from monomers containing pyrrole and other heterocyclic structures is an active area of research. For instance, conjugated polymers, which often feature such heterocyclic units, are widely studied for their electronic and optical properties. researchgate.net The general principle involves the polymerization of monomers that can form extended π-conjugated systems. While direct polymerization of this compound is not extensively documented in publicly available literature, the synthesis of related polymers from similar building blocks provides a strong indication of its potential. For example, the synthesis of polymers from the amino acid L-tyrosine, which also contains a phenolic hydroxyl group, has been well-established for creating polycarbonates and polyarylates. nih.gov

The table below summarizes the potential polymer classes that could be synthesized using this compound as a monomer and the corresponding co-monomers.

| Polymer Class | Co-monomer Type | Potential Properties |

| Polyamides | Dicarboxylic acids or their derivatives | High thermal stability, mechanical strength |

| Polyimides | Dianhydrides | Excellent thermal and chemical resistance |

| Polyesters | Dicarboxylic acids or their derivatives | Good mechanical properties, processability |

| Polyethers | Dihalides (via Williamson ether synthesis) | Flexibility, thermal stability |

Applications in Advanced Materials Science

The distinct structural features of this compound also lend themselves to applications in the development of advanced materials with specific functional properties.

Development as Functional Dyes or Pigments

The chromophoric nature of the pyrrole and benzene (B151609) rings in this compound suggests its potential use as a scaffold for the development of functional dyes and pigments. The electronic properties of the molecule can be fine-tuned by chemical modification, allowing for the creation of materials with specific colors and absorption characteristics. These dyes could find applications in various industries, including textiles, coatings, and printing inks.

Exploration in Optoelectronic or Sensing Technologies

The pyrrole moiety is a well-known component of electroactive polymers and materials used in optoelectronics. researchgate.net The ability of the pyrrole ring to participate in π-conjugation makes it a suitable building block for materials with interesting electronic and photophysical properties. Consequently, this compound is a candidate for research into new materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): The molecule could be incorporated into larger conjugated systems that form the emissive layer of an OLED.

Organic Photovoltaics (OPVs): As part of a donor or acceptor material in the active layer of a solar cell.

Chemosensors: The amino and hydroxyl groups can act as binding sites for specific analytes. Upon binding, a change in the electronic properties of the molecule could lead to a detectable optical or electronic signal. This principle is the basis for many chemosensors.

Analytical Chemistry Applications

The reactive functional groups of this compound open up possibilities for its use in analytical chemistry.

Use as Chromogenic or Fluorogenic Reagents for Detection

The compound can be chemically modified to create reagents that produce a color change (chromogenic) or fluorescence (fluorogenic) in the presence of a specific analyte. The amino and hydroxyl groups can be tailored to selectively react with certain ions or molecules. For instance, the synthesis of a triazole analogue of kabiramide C, which involved creating a key intermediate for actin-directed optical probes, highlights how similar structures can be functionalized for detection purposes. nih.gov This suggests that derivatives of this compound could be developed as sensitive and selective reagents for various analytical applications.

Development in Separation Science

In separation science, particularly in chromatography, the stationary phase plays a crucial role in separating the components of a mixture. The unique chemical structure of this compound makes it a potential candidate for modifying stationary phase materials like silica (B1680970) gel or polymer beads. By covalently bonding this molecule to the surface of the stationary phase, a new material with altered selectivity can be created. The pyrrole, amino, and hydroxyl groups can all participate in different types of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with analytes, potentially leading to improved separation of complex mixtures.

Environmental Chemistry and Sustainability Considerations

Environmental Degradation Pathways and Metabolite Identification in Model Systems

The environmental persistence and degradation of 3-amino-4-(1H-pyrrol-1-yl)benzenol are expected to be influenced by its constituent functional groups: the aminophenol core and the pyrrole (B145914) ring.

Degradation of the Aminophenol Moiety:

The aminophenol structure suggests several potential degradation pathways. In aerobic environments, bacterial degradation of aromatic amines and phenols is a common process. nih.govmdpi.com For compounds like p-aminophenol, degradation can be initiated by hydroxylase enzymes, leading to the formation of catechol. nih.govtandfonline.com This is a key intermediate that can then undergo ring cleavage through either ortho- or meta-pathways, eventually breaking down the aromatic structure into smaller molecules that can enter central metabolic cycles. nih.govnih.gov

Advanced oxidation processes (AOPs) are also effective in degrading aminophenols in aqueous solutions. For instance, the Fenton process has been shown to degrade p-aminophenol, with optimal conditions being acidic pH and specific concentrations of hydrogen peroxide and ferrous ions. pwr.edu.pl Ozonation, alone or combined with sonolysis, is another method that can break down p-aminophenol, forming intermediates such as 4-iminocyclohexa-2,5-dien-1-one, phenol (B47542), and various organic acids before eventual mineralization. nih.gov The degradation of acetaminophen, a related compound, often proceeds through the formation of p-aminophenol, which then breaks down further. rsc.orgnih.gov

Degradation of the Pyrrole Moiety:

The pyrrole ring is also susceptible to degradation. Photodegradation is a likely pathway in aquatic environments. Studies on pyrrole-containing compounds, such as the pesticide fludioxonil, have shown that they can undergo both direct and indirect photodegradation. ethz.ch The rate and occurrence of these reactions are heavily dependent on the substituents on the pyrrole ring, suggesting that the specific structure of this compound will influence its environmental persistence. ethz.ch

Potential Metabolites:

Based on the degradation pathways of analogous compounds, the environmental degradation of this compound could lead to a variety of metabolites. Initial hydroxylation and oxidation of the aminophenol ring could produce catechol or quinone-imine structures. Cleavage of the pyrrole ring could lead to the formation of various nitrogen-containing aliphatic compounds. The identification of these metabolites in laboratory model systems would be crucial for a complete environmental risk assessment.

| Structural Moiety | Potential Degradation Pathway | Key Intermediates/Metabolites | Relevant Analogues |

| Aminophenol | Aerobic biodegradation | Catechol, Hydroquinone | p-Aminophenol, Aniline |

| Aminophenol | Advanced Oxidation (Fenton, Ozonolysis) | Quinone-imines, Organic acids | p-Aminophenol |

| Pyrrole | Photodegradation | Various nitrogen-containing aliphatic compounds | Fludioxonil, other pyrrole derivatives |

Aquatic and Terrestrial Ecotoxicological Assessments in Model Organisms

The ecotoxicity of this compound is a key consideration for its potential environmental impact. While direct data is not available, studies on aminophenols and pyrrole derivatives provide insights into potential hazards.

Ecotoxicity of Aminophenols:

Aminophenols have been shown to be toxic to a range of organisms. p-Aminophenol, for example, can be harmful to aquatic life. ontosight.ai Its toxicity is primarily attributed to its ability to induce oxidative stress. ontosight.ai The European Union's Scientific Committee on Consumer Safety (SCCS) has reviewed the toxicity of aminophenols used in hair dyes, indicating their potential for adverse effects. europa.eueuropa.eu Subchronic toxicity studies in rats with m-aminophenol have identified no-observed-adverse-effect levels (NOAEL) and lowest-observed-adverse-effect levels (LOAEL), with effects including anemia and changes in organ weight at higher doses. ornl.gov

Ecotoxicity of Pyrrole Derivatives:

The ecotoxicity of pyrrole derivatives can vary widely depending on their specific structure. Some pyrrole-derived aminophosphonates have demonstrated moderate-to-high phyto- and ecotoxicological impacts, affecting organisms like the crustacean Heterocypris incongruens and the bacterium Aliivibrio fischeri. nih.gov The substituents on the phenyl ring were found to play a key role in the degree of toxicity. nih.gov Conversely, other studies on newly synthesized pyrrole derivatives have shown minimal phytotoxicity and low acute toxicity to Artemia nauplii, although moderate to high toxicity was observed in Daphnia magna. nih.gov Some pyrrole derivatives developed as insecticides have shown targeted toxicity to specific pests. acs.org

Predictive Ecotoxicology:

In the absence of empirical data, quantitative structure-activity relationship (QSAR) models can be used to predict the ecotoxicity of this compound. QSAR models for aromatic amines and other organic compounds are used to estimate various toxicological endpoints. acs.orgnih.govmdpi.com These models correlate molecular descriptors with biological activity and could provide initial estimates of the potential ecotoxicity of this compound.

| Organism Type | Potential Effect | Analogous Compound(s) | Reference |

| Aquatic Invertebrates (Daphnia magna) | Moderate to high toxicity | Pyrrole derivatives | nih.gov |

| Aquatic Invertebrates (Heterocypris incongruens) | Significant ecotoxicity | Pyrrole-derived aminophosphonates | nih.gov |

| Bacteria (Aliivibrio fischeri) | Significant ecotoxicity | Pyrrole-derived aminophosphonates | nih.gov |

| Plants | Moderate to high phytotoxicity | Pyrrole-derived aminophosphonates | nih.gov |

| Rats (oral toxicity) | Anemia, organ weight changes | m-Aminophenol | ornl.gov |

Life Cycle Assessment (LCA) and Green Chemistry Aspects of Production and Use

A comprehensive life cycle assessment (LCA) for this compound has not yet been published. However, by examining the production of similar compounds and applying the principles of green chemistry, a framework for a sustainable approach can be outlined.

Life Cycle Assessment (LCA) Considerations:

An LCA evaluates the environmental impacts of a product throughout its life cycle, from raw material extraction to disposal. For this compound, an LCA would need to consider:

Raw Material Acquisition: The environmental impact of sourcing starting materials.

Manufacturing: Energy consumption, solvent use, and waste generation during synthesis. A study on p-aminophenol production highlighted the importance of process simulation to determine material and energy balances. researchgate.netarxiv.org

Use and Distribution: Emissions and exposures during the compound's application.

End-of-Life: The fate of the compound after use, including degradation and potential for recycling or environmental release.

A prospective LCA, similar to those conducted for other materials, could help identify environmental hotspots in the production and use of this compound and guide the development of more sustainable processes. acs.org

Green Chemistry in Synthesis:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. conicet.gov.ar For the synthesis of this compound, several green chemistry strategies could be employed:

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For example, the synthesis of N-substituted pyrroles has been achieved using a recyclable nanocatalyst in water, an environmentally benign solvent. researchgate.net

Solvent Choice: Minimizing or replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key goal. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The development of green synthetic pathways for pyrrole derivatives is an active area of research, with methods like microwave-assisted synthesis and multicomponent reactions showing promise. conicet.gov.arresearchgate.net Applying these principles to the production of this compound would be a significant step towards its sustainability.

| LCA Stage / Green Chemistry Principle | Considerations for this compound | Relevant Analogues/Concepts |

| Life Cycle Assessment | Identification of environmental hotspots from cradle-to-grave. | p-Aminophenol production, Graphene oxide |

| Green Chemistry: Catalysis | Use of recyclable and efficient catalysts to minimize waste. | NiFe2O4@MCHMs for N-substituted pyrroles |

| Green Chemistry: Solvents | Preference for water or other non-toxic, biodegradable solvents. | Water as a solvent in pyrrole synthesis |

| Green Chemistry: Atom Economy | Synthetic design to maximize incorporation of starting materials. | General principle of green chemistry |

Future Directions and Emerging Research Opportunities for 3 Amino 4 1h Pyrrol 1 Yl Benzenol

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and development. These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of chemical compounds. For 3-amino-4-(1H-pyrrol-1-yl)benzenol, AI and ML can be leveraged in several ways to accelerate its exploration as a potential therapeutic agent.

Predictive models can be trained on datasets of known bioactive molecules with similar structural features, such as other pyrrole (B145914) derivatives or aminophenols. These models could then predict the potential biological targets of this compound and its derivatives. For instance, given that various pyrrole-based compounds have shown activity as kinase inhibitors, AI models could predict which specific kinases this compound might inhibit. researchgate.net

Furthermore, AI and ML algorithms can facilitate the de novo design of novel derivatives of this compound with optimized properties. By inputting the core scaffold, these algorithms can suggest modifications to enhance potency, selectivity, and drug-likeness. This approach can significantly reduce the time and cost associated with traditional medicinal chemistry campaigns.

Table 1: Potential AI and ML Applications for this compound

| Application Area | Description | Potential Impact |

| Target Prediction | Using ML models to screen for potential biological targets based on the compound's structural features. | Rapid identification of therapeutic areas where the compound may be effective. |

| ADMET Prediction | AI-driven prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | Early-stage identification of potential liabilities, guiding chemical optimization. |

| De Novo Design | Generative AI models to design novel derivatives with improved biological activity and physicochemical properties. | Accelerated discovery of lead compounds with enhanced therapeutic potential. |

| QSAR Modeling | Quantitative Structure-Activity Relationship (QSAR) models to correlate chemical structure with biological activity. | Elucidation of key structural features required for desired biological effects. |

Exploration of Complex Chemical Biology Probes Based on the this compound Scaffold

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold presents an attractive starting point for the development of sophisticated chemical biology probes due to its synthetic tractability and the presence of functional groups that can be readily modified.

The amino and hydroxyl groups on the benzenoid ring, as well as the pyrrole ring, offer multiple points for chemical modification. This allows for the attachment of various functionalities, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of target proteins. Such probes would be invaluable for identifying the cellular targets of this compound and elucidating its mechanism of action.

Recent studies on other pyrrole-based compounds have demonstrated their utility as inhibitors of enzymes like topoisomerase I and carbonic anhydrase. nih.govnih.gov By developing derivatives of this compound, it may be possible to create selective probes for these or other enzyme families. For example, the development of a fluorescently labeled version could enable the visualization of its subcellular localization and interaction with its target proteins in real-time.

Table 2: Potential Chemical Probe Designs from the this compound Scaffold

| Probe Type | Functionalization Strategy | Research Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to the amino or hydroxyl group. | Cellular imaging, target localization, and binding studies. |

| Affinity-Based Probe | Conjugation of a biotin tag to enable pull-down experiments. | Identification of protein binding partners. |

| Photo-Affinity Probe | Incorporation of a photo-activatable cross-linker (e.g., diazirine, benzophenone). | Covalent labeling and identification of direct biological targets. |

| Activity-Based Probe | Design of a probe that covalently modifies the active site of a target enzyme. | Profiling enzyme activity in complex biological samples. |

Challenges and Perspectives in Translating Academic Findings into Applied Technologies

The translation of promising academic findings into clinically or commercially viable technologies is a complex and challenging process. For a compound like this compound, several hurdles will need to be overcome to realize its full potential.

A primary challenge lies in the comprehensive characterization of its biological activity and mechanism of action. While initial screenings may suggest potential, rigorous preclinical studies are necessary to validate these findings and identify a clear therapeutic indication. This includes detailed in vitro and in vivo pharmacology, as well as toxicology studies.

Furthermore, the optimization of the compound's physicochemical properties is often a significant undertaking. Issues such as poor solubility, metabolic instability, or off-target effects can derail the development of an otherwise promising compound. Medicinal chemistry efforts, guided by computational predictions, will be crucial in addressing these challenges.

Intellectual property protection is another critical aspect. Securing patent protection for the compound and its derivatives is essential to attract the investment needed for further development and commercialization.

Despite these challenges, the outlook for this compound is positive. The growing interest in pyrrole-containing scaffolds in drug discovery, coupled with advancements in research technologies, provides a fertile ground for its exploration. nih.govresearchgate.net Collaborative efforts between academic researchers, pharmaceutical companies, and biotechnology firms will be key to navigating the complexities of translational research and unlocking the therapeutic potential of this intriguing molecule.

常见问题

Q. What are the established synthetic routes for 3-amino-4-(1H-pyrrol-1-yl)benzenol, and how can reaction conditions be optimized?

The synthesis typically involves functional group interconversion. For example, reduction of the nitro group in 3-nitro-4-(1H-pyrrol-1-yl)benzenol (a precursor) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) under acidic conditions yields the amino derivative . Key optimization parameters include:

- Catalyst selection : Pd-C for high selectivity, avoiding over-reduction.

- Temperature : Mild conditions (25–50°C) to prevent decomposition.

- Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) or recrystallization from methanol .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and substitution patterns (e.g., δ ~6.5–7.5 ppm for pyrrole protons).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201.0895 for C₁₀H₁₁N₂O).

- Purity assessment :

- HPLC/GC : Retention time consistency vs. standards.

- TLC : Rf values under standardized solvent systems (e.g., n-pentane:EtOAc 10:1) .

Advanced Research Questions

Q. How does the amino group in this compound influence its reactivity compared to nitro-substituted analogs?

The amino group enhances nucleophilicity and hydrogen-bonding capacity, enabling:

- Functionalization : Coupling reactions (e.g., amidation, Schiff base formation) for derivative synthesis.

- Biological interactions : Increased binding affinity to targets like enzymes or receptors due to H-bond donor/acceptor sites.

In contrast, the nitro group in analogs (e.g., 3-nitro-4-(1H-pyrrol-1-yl)phenol) favors electrophilic substitution but reduces bioactivity due to steric and electronic effects .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

SAR analysis of related compounds (e.g., 4-amino-(1H-pyrrol-1-yl)-triazole derivatives) suggests:

- Key modifications :

- Aromatic substitution : Electron-donating groups (e.g., -OH, -NH₂) at the 3-position enhance anti-inflammatory activity.

- Heterocycle variation : Replacing pyrrole with pyrazole alters metabolic stability .

- Experimental validation :

- In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., cyclooxygenase-2).

- Molecular docking : Predict binding modes to target proteins .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Replication : Standardize assay protocols (e.g., cell lines, incubation times).

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).

- Multi-technique validation : Combine in vitro results with in silico modeling (e.g., MD simulations) to confirm mechanism .

Methodological Recommendations

- Synthetic reproducibility : Document batch-specific variations (e.g., solvent traces, catalyst lot).

- Bioactivity assays : Use positive controls (e.g., known NSAIDs for anti-inflammatory studies) .

- Data reporting : Include full spectral data (NMR, MS) in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息